molecular formula C16H16ClNO B1218988 Nor-S-(?)-SCH-23388 hydrochloride

Nor-S-(?)-SCH-23388 hydrochloride

Cat. No.: B1218988
M. Wt: 273.75 g/mol
InChI Key: ZVKJSJAERRMBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nor-S-(−)-SCH-23388 hydrochloride is a chiral benzazepine derivative primarily investigated for its interaction with dopamine receptors. It is structurally related to SCH-23390, a well-characterized D1-like receptor antagonist. The "Nor" prefix indicates the absence of a methyl group compared to its parent compound, SCH-23388, which may influence receptor binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSJAERRMBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor-S-(?)-SCH-23388 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phenylacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to produce the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Nor-S-(?)-SCH-23388 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nor-S-(?)-SCH-23388 hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.

    Biology: Employed in studies involving dopamine receptors to understand their role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine receptor antagonism.

    Industry: Utilized in the development of pharmaceuticals targeting the central nervous system.

Mechanism of Action

The primary mechanism of action of Nor-S-(?)-SCH-23388 hydrochloride involves its interaction with dopamine D1 receptors. By binding to these receptors, it inhibits the action of dopamine, thereby modulating neurotransmission in the brain. This interaction affects various molecular pathways involved in mood regulation, motor control, and cognitive functions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number: 107128-79-0 (as per "S(-)-SCH-23388 NORMETHYL HYDROCHLORIDE" in ).
  • Alternative Names: Desmethyl SCH-23388 hydrochloride, Nor-SCH-23388 hydrochloride.
  • Molecular Formula : C16H17ClN2O·HCl (inferred from structural analogs like SCH-23390).

Its nor-methyl modification may reduce metabolic stability compared to methylated analogs .

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the SCH Series

Compound Name CAS Number Key Structural Feature Receptor Target Selectivity Notes References
Nor-S-(−)-SCH-23388 hydrochloride 107128-79-0 Nor-methyl derivative of SCH-23388 D1 (inferred) Potential reduced lipophilicity vs. SCH-23388
SCH-23390 hydrochloride 125941-87-9 Methylated parent compound D1 antagonist High D1/D2 selectivity (~1,000:1)
SCH-23388 hydrochloride 1217443-99-6 Chlorinated benzazepine core D1/5-HT2C Broader receptor interaction
(S)-SCH-24518 hydrochloride 1217462-17-3 Stereoisomer with modified substituents Dopamine/5-HT receptors Enantiomer-specific activity

Key Observations :

  • Nor-methyl modification: The absence of a methyl group in Nor-S-(−)-SCH-23388 may alter binding kinetics or metabolic pathways compared to SCH-23390 or SCH-23388 .
  • Chirality: The "S(−)" enantiomer (as in Nor-S-(−)-SCH-23388) is critical for receptor specificity, mirroring trends in SCH-24518 enantiomers .

Functional Analogs in Dopaminergic Pathways

Compound Name CAS Number Pharmacological Class Receptor Affinity (Inferred) Clinical/Research Use References
(R)-(−)-Norapomorphine hydrobromide 115017-61-3 Dopamine agonist D1/D2 agonist Parkinson’s disease research
(+)-NNC112 125341-24-4 D1 antagonist High D1 affinity Neuropsychiatric disorder models
(S)-O-Desmethylraclopride hydrobromide 113310-88-6 D2/D3 antagonist Moderate D2 selectivity PET imaging studies

Comparison Highlights :

  • Receptor Specificity: Nor-S-(−)-SCH-23388 is inferred to target D1 receptors, whereas compounds like (S)-O-Desmethylraclopride target D2/D3 receptors, reflecting divergent therapeutic applications .
  • Therapeutic Potential: Unlike Norapomorphine (a dopamine agonist), Nor-S-(−)-SCH-23388’s antagonism may be suited for studying schizophrenia or addiction pathways .

Data Gaps and Research Limitations

The available evidence lacks explicit binding affinity (Ki), solubility, or stability data for Nor-S-(−)-SCH-23388 hydrochloride. For example:

  • SCH-23390 hydrochloride has well-documented D1 Ki values of ~0.2 nM, but analogous data for Nor-S-(−)-SCH-23388 are absent in the provided sources .
  • CAS discrepancies : SCH-23388 hydrochloride is listed under CAS 1217443-99-6 in but as 73445-63-3 (free base) in the same source, necessitating verification from primary literature .

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